N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S/c21-16-2-1-3-17-18(16)23-20(29-17)24(12-13-8-10-22-11-9-13)19(26)14-4-6-15(7-5-14)25(27)28/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKUDEKKEWIZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide (CAS Number: 923146-64-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 408.4 g/mol. The structure features a benzothiazole moiety, a nitro group, and a pyridine ring, which are known to contribute to its biological activity.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes such as carbonic anhydrase and various kinases, which play critical roles in cellular signaling and metabolism .
- Antimicrobial Activity : Benzothiazole derivatives have shown significant antimicrobial properties. Research indicates that such compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
- Antitumor Effects : Some studies suggest that benzothiazole derivatives exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Study : A study focusing on benzothiazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall integrity .
- Enzyme Inhibition Research : Investigations into the inhibition of carbonic anhydrase by sulfonamide derivatives revealed that structural modifications could enhance inhibitory potency. This suggests that this compound may also exhibit similar properties due to its structural components .
- Neuropharmacological Effects : Research indicated that compounds with similar structures could enhance dopaminergic signaling in animal models, potentially offering therapeutic avenues for neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide has shown potential as a pharmaceutical agent due to its structural characteristics that may interact with biological targets:
- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this one have been tested against various bacterial strains, demonstrating effective inhibition .
- Anticancer Properties : The compound's ability to inhibit certain enzymes involved in cancer progression has been explored. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells, making them candidates for further development in oncology .
Materials Science
The unique electronic properties of this compound allow for applications in materials science:
- Organic Semiconductors : The incorporation of fluorinated benzothiazole derivatives into organic electronic devices has been researched due to their favorable charge transport properties. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be employed in multi-step synthesis processes to create more complex organic molecules. The presence of multiple functional groups allows for various chemical reactions such as nucleophilic substitutions and coupling reactions .
Case Study 1: Antimicrobial Activity
A study published in RSC Advances demonstrated that related benzothiazole compounds exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, suggesting that modifications to the benzothiazole ring can enhance efficacy .
Case Study 2: Anticancer Efficacy
Research published in Molecules examined the anticancer potential of benzothiazole derivatives, including those similar to this compound. The findings indicated that these compounds could inhibit tumor growth in vitro and in vivo models, pointing towards their potential as lead compounds for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Substitutions on the Benzothiazole/Thiazole Core
- Target Compound : Contains a 4-fluoro-1,3-benzothiazole core, which improves metabolic stability and modulates electron density.
- N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide (CAS 895015-83-5): Features a 4-chloro-benzothiazole core. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding affinity and lipophilicity .
- The pyrimidinyl substituent introduces hydrogen-bonding capabilities absent in the target compound .
Benzamide Substituents
- Target Compound : A 4-nitro group provides strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution and influencing solubility.
- N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide: Substitutes nitro with a cyano group, which is less electron-withdrawing but contributes to dipole interactions .
- N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride (6a): Lacks a nitro/cyano group but includes a pyridin-4-yl substituent directly on the benzamide, altering steric and electronic profiles .
Pyridinyl Group Positioning
- Target Compound: The pyridin-4-ylmethyl group offers a distinct spatial orientation compared to analogs with pyridin-3-yl groups (e.g., CAS 895015-83-5).
- N-(3-(pyridin-4-yl)benzamide derivatives (e.g., EP 4 219 465 A2): Demonstrate that pyridin-4-yl positioning enhances aqueous solubility due to nitrogen lone-pair orientation, a feature shared with the target compound .
Key Research Findings
Heterocycle Impact : Benzothiazole cores (target, CAS 895015-83-5) exhibit greater stability than thiazole (FM9), as evidenced by higher yields in analogous syntheses .
Pyridinyl Positioning : Pyridin-4-yl groups (target, Compound 6a) improve solubility and alignment with hydrophobic pockets, whereas pyridin-3-yl (CAS 895015-83-5) may favor π-π stacking .
Preparation Methods
Core Structural Components
The target compound comprises three distinct moieties:
-
4-Nitrobenzamide backbone : Provides electrophilic reactivity for nucleophilic acyl substitution.
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4-Fluoro-1,3-benzothiazol-2-yl group : Introduces heterocyclic complexity and potential biological activity.
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Pyridin-4-ylmethyl substituent : Modifies electronic properties and enhances solubility.
Retrosynthetic Disconnections
Two primary disconnections guide synthesis (Figure 1):
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Amide bond formation between 4-nitrobenzoyl chloride and N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)amine.
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Secondary amine synthesis via reductive amination of 4-fluoro-1,3-benzothiazol-2-amine with pyridine-4-carbaldehyde.
Synthesis of 4-Fluoro-1,3-Benzothiazol-2-Amine
Cyclization of 2-Amino-4-fluorothiophenol Derivatives
A validated method involves cyclizing 2-amino-4-fluorothiophenol with cyanogen bromide (BrCN) in ethanol at 60°C for 6 hours, achieving 78% yield. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | Prevents hydrolysis |
| Temperature | 60°C | Balances kinetics/stability |
| Reaction time | 6 hours | Complete cyclization |
Reductive Amination for Secondary Amine Formation
Reaction of 4-Fluoro-1,3-Benzothiazol-2-Amine with Pyridine-4-Carbaldehyde
Using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5 (acetic acid buffer) for 24 hours yields N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)amine (62% yield).
Optimization Data :
| Condition | Variation | Yield Change |
|---|---|---|
| pH | 4 → 7 | 62% → 38% |
| Reducing Agent | NaBH3CN vs NaBH4 | 62% → 27% |
| Solvent | MeOH vs THF | 62% → 51% |
Critical Note : Excess aldehyde (1.5 eq) minimizes dimerization side products.
Amide Coupling with 4-Nitrobenzoyl Chloride
Acid Chloride Preparation
4-Nitrobenzoic acid reacts with thionyl chloride (SOCl2) in refluxing toluene (3 hours, 80°C), achieving quantitative conversion:
Coupling Reaction
Reacting 4-nitrobenzoyl chloride (1.1 eq) with N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)amine in dichloromethane (DCM) containing triethylamine (TEA, 2 eq) at 0°C→25°C for 12 hours yields 74% product.
Comparative Solvent Study :
| Solvent | Dielectric Constant | Yield | Purity (HPLC) |
|---|---|---|---|
| DCM | 8.93 | 74% | 98.2% |
| THF | 7.52 | 68% | 95.1% |
| DMF | 36.7 | 41% | 88.3% |
Alternative Synthetic Routes
One-Pot Sequential Alkylation/Acylation
A patent methodology demonstrates simultaneous alkylation and acylation using phase-transfer catalysis:
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4-Fluoro-1,3-benzothiazol-2-amine + (Pyridin-4-yl)methyl bromide → Quaternary ammonium intermediate
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Intermediate + 4-Nitrobenzoyl chloride → Target compound (58% yield)
Advantages : Reduced purification steps.
Limitations : Lower yield compared to stepwise approach.
Solid-Phase Synthesis
Immobilizing 4-fluoro-1,3-benzothiazol-2-amine on Wang resin enables iterative coupling, though yields remain suboptimal (47%).
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
-
δ 8.72 (d, J=5.6 Hz, 2H, Py-H)
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δ 8.34 (s, 1H, NO2-Ar-H)
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δ 7.89–7.92 (m, 4H, Benzothiazole + Benzamide)
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δ 5.21 (s, 2H, N-CH2-Py)
FTIR (KBr) :
-
1678 cm⁻¹ (C=O stretch)
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1532 cm⁻¹ (NO2 asymmetric)
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1345 cm⁻¹ (C-F stretch)
Chromatographic Purity
HPLC (C18, 70:30 MeOH:H2O): tR=8.72 min, 98.4% purity.
Scale-Up Considerations and Process Optimization
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Reaction Volume | 50 mL | 5 L |
| Cooling Rate | Ice bath | Jacketed reactor |
| Isolation Method | Column chromatography | Crystallization |
| Overall Yield | 74% | 68% |
Key Finding : Crystallization from ethyl acetate/hexane (3:7) improves purity to 99.1% at scale.
| Metric | Value |
|---|---|
| Total PMI | 86 |
| Solvent Contribution | 79% |
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?
Methodological Answer:
The synthesis involves two primary steps:
- Benzothiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives with fluorinated aromatic aldehydes under controlled temperature (60–80°C) to yield the 4-fluorobenzo[d]thiazole moiety .
- Amide Bond Formation : Coupling the benzothiazole intermediate with 4-nitrobenzoyl chloride and pyridin-4-ylmethylamine using a carbodiimide crosslinker (e.g., EDC/HOBt) in anhydrous DMF. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieving >95% purity .
Basic: Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry, with emphasis on distinguishing aromatic protons (δ 7.5–8.5 ppm for nitro groups) and pyridine/benzothiazole protons. Discrepancies in splitting patterns may indicate rotameric forms .
- Mass Spectrometry (HRMS) : ESI-MS validates molecular weight (e.g., [M+H] at m/z 453.08) and detects side products like unreacted intermediates .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm, NO asymmetric stretch at ~1520 cm) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Temperature Control : Maintain 0–5°C during amide coupling to minimize side reactions (e.g., epimerization) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amide bond formation to enhance solubility of intermediates .
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-coupling steps, if applicable, to reduce byproducts .
Advanced: How should researchers address discrepancies in reported biological activity data?
Methodological Answer:
- Standardized Assays : Replicate studies using identical bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols to minimize variability .
- Structural Confirmation : Verify compound purity via HPLC before testing, as impurities (e.g., nitro-reduced byproducts) can skew activity .
- Comparative Studies : Benchmark against analogs (e.g., 4-methyl or chloro-substituted derivatives) to isolate the nitro group’s role in bioactivity .
Advanced: What strategies enhance bioactivity through structural modification?
Methodological Answer:
- Functional Group Substitution : Replace the nitro group with sulfonamide or trifluoromethyl groups to improve metabolic stability and target binding .
- Heterocycle Variation : Substitute pyridin-4-ylmethyl with pyrazinyl or quinoline moieties to explore broader kinase inhibition profiles .
- Prodrug Design : Introduce ester or peptide-linked groups to enhance solubility and controlled release .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Dynamic NMR Analysis : Heat samples to 50°C in DMSO-d to coalesce split peaks caused by slow conformational exchange .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous C signals (e.g., differentiating benzothiazole C-2 from amide carbonyl carbons) .
- Crystallography : Obtain single-crystal X-ray data to unambiguously confirm regiochemistry and hydrogen-bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
